

Spectroscopic Analysis of 3-Butenamide: A Technical Guide

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Compound of Interest		
Compound Name:	3-Butenamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **3-butenamide** (also known as vinylacetamide), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Structural and Molecular Information

Property	Value
Chemical Name	3-Butenamide
Synonyms	Vinylacetamide, Allylamide, but-3-enamide
CAS Number	28446-58-4
Molecular Formula	C ₄ H ₇ NO
Molecular Weight	85.10 g/mol
Structure	CH2=CH-CH2-C(=O)NH2

Nuclear Magnetic Resonance (NMR) Spectroscopy



Obtaining high-resolution NMR spectra is crucial for the structural elucidation of organic molecules. For **3-butenamide**, both ¹H and ¹³C NMR provide key insights into its proton and carbon framework.

Note on Data: As direct experimental NMR data for **3-butenamide** is not readily available in public spectral databases, the following data is based on predicted values and analysis of the closely related structure, N-vinylacetamide. This serves as a reliable estimation for the expected spectral features of **3-butenamide**.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.8 - 6.0	ddt	1H	H-3 (CH)
~5.1 - 5.3	m	2H	H-4 (CH ₂)
~3.1 - 3.2	d	2H	H-2 (CH ₂)
~5.5 - 6.5 (broad)	br s	2H	-NH2

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the vinyl and allyl protons. The H-3 proton, being adjacent to both the double bond and the methylene group, will appear as a complex multiplet (doublet of doublets of triplets). The terminal vinyl protons (H-4) will also present as a multiplet. The allylic protons (H-2) will be a doublet, coupled to the H-3 proton. The amide protons are expected to show a broad singlet, which can exchange with D₂O.

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃

Frequency: 100 MHz



Chemical Shift (δ) ppm	Assignment
~173	C-1 (C=O)
~132	C-3 (=CH)
~118	C-4 (=CH ₂)
~41	C-2 (CH ₂)

Interpretation: The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon environments in **3-butenamide**. The carbonyl carbon (C-1) will be the most downfield signal. The two sp² hybridized carbons of the vinyl group (C-3 and C-4) will appear in the typical alkene region, while the sp³ hybridized methylene carbon (C-2) will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-butenamide** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.



¹³C NMR Acquisition:

- Acquire a one-dimensional ¹³C spectrum with proton decoupling.
- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FTIR spectrum of **3-butenamide** will exhibit characteristic absorption bands for its amide and vinyl functionalities.

FTIR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H stretching (Amide A/B)
3080 - 3010	Medium	=C-H stretching
2950 - 2850	Medium	C-H stretching (aliphatic)
~1660	Strong	C=O stretching (Amide I)
~1640	Medium	C=C stretching
~1620	Medium	N-H bending (Amide II)
~1420	Medium	CH ₂ scissoring
~990 and ~910	Strong	=C-H bending (out-of-plane)

Interpretation: The broad band in the high-frequency region is characteristic of the N-H stretching vibrations of the primary amide. The C=O stretch (Amide I band) is expected to be a very strong absorption. The presence of the vinyl group is confirmed by the =C-H stretching and the strong out-of-plane bending absorptions.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **3-butenamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press.
- Pellet Formation: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric CO₂ and water vapor.



- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
- Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
85	Moderate	[M]+ (Molecular Ion)
70	Low	[M - NH]+
56	Moderate	[M - C2H5] ⁺ or [M - CH3CO] ⁺
44	High	[CONH ₂]+
41	High	[C₃H₅]+ (Allyl cation)
39	Moderate	[C ₃ H ₃] ⁺

Interpretation: The molecular ion peak at m/z 85 confirms the molecular weight of **3-butenamide**. The fragmentation pattern is expected to be influenced by the amide and allyl functionalities. A prominent peak at m/z 44 is characteristic of primary amides, corresponding to the [CONH₂]⁺ fragment. The formation of the stable allyl cation at m/z 41 is also a likely and significant fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

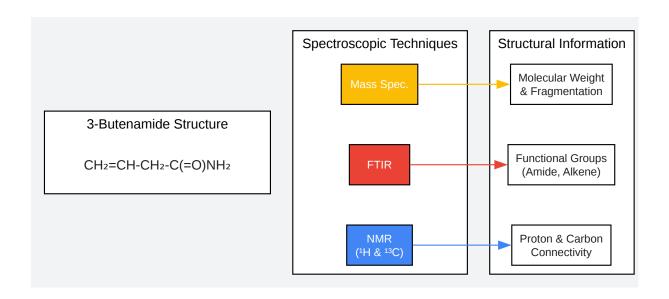
- Sample Introduction:
 - Dissolve a small amount of **3-butenamide** in a volatile organic solvent (e.g., methanol, dichloromethane).



- Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
 The GC will separate the sample from any impurities.
- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-offlight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The
 molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the
 structure of the compound.

Signaling Pathways and Experimental Workflows

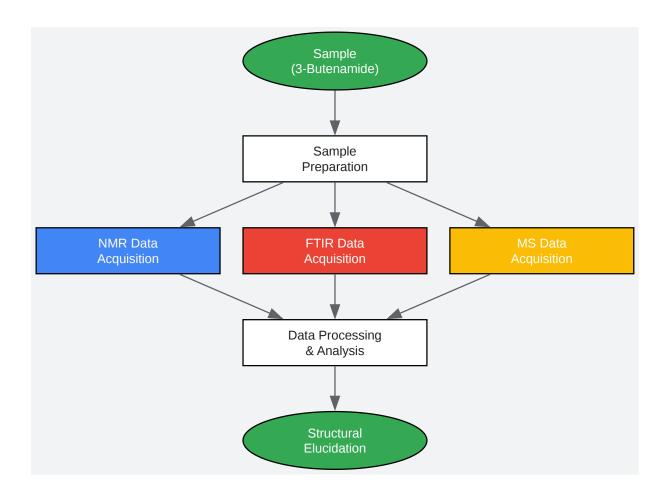
The following diagrams, generated using Graphviz, illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.



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Caption: Interplay of spectroscopic techniques for **3-butenamide** analysis.



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Caption: Generalized experimental workflow for spectroscopic analysis.

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